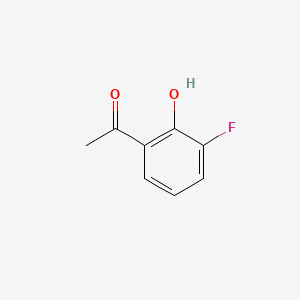

3'-Fluoro-2'-hydroxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTHZWWWCICGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444608 | |

| Record name | 3'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-92-3 | |

| Record name | 1-(3-Fluoro-2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 699-92-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 3'-Fluoro-2'-hydroxyacetophenone

Introduction

3'-Fluoro-2'-hydroxyacetophenone (CAS No. 699-92-3) is a highly functionalized aromatic ketone that serves as a critical building block in modern organic synthesis.[1] Its unique structural arrangement, featuring a hydroxyl group ortho to an acetyl group and a fluorine atom on the aromatic ring, imparts a distinct set of chemical properties that make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

This guide provides an in-depth exploration of the chemical properties of this compound, focusing on its structure, synthesis, spectroscopic signatures, and characteristic reactivity. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Part 1: Molecular Structure and Physicochemical Properties

1.1 Structural and Electronic Analysis

The core of this compound is a planar aromatic ring substituted with three key functional groups: a hydroxyl (-OH), an acetyl (-COCH₃), and a fluorine (-F) atom. The most dominant non-covalent interaction governing the molecule's conformation is a strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction forms a highly stable, six-membered pseudo-aromatic ring, which significantly influences the compound's physical and chemical properties, including its acidity and reactivity.[4]

The electronic nature of the aromatic ring is modulated by the interplay of these substituents:

-

Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring via resonance (+R effect) and directs electrophiles to the ortho and para positions.

-

Acetyl Group (-COCH₃): A strong deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, acting as a meta-director.

-

Fluorine Atom (-F): An interesting case, as it is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+R). Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions.

The synergistic and antagonistic effects of these groups create a unique reactivity profile for electrophilic and nucleophilic substitution reactions.

1.2 Physicochemical Data

The macroscopic properties of this compound are summarized in the table below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 699-92-3 | [1][5] |

| Molecular Formula | C₈H₇FO₂ | [1][5] |

| Molecular Weight | 154.14 g/mol | [1][5] |

| Appearance | Yellow solid / crystalline powder | [5][6] |

| Melting Point | 72-81.5 °C | [5] |

| Boiling Point (Predicted) | 209.0 ± 20.0 °C | [5] |

| pKa (Predicted) | 8.90 ± 0.10 | [5] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [5] |

Part 2: Synthesis and Spectroscopic Characterization

2.1 Primary Synthetic Route: The Fries Rearrangement

The most common and industrially relevant synthesis of 2-hydroxyaryl ketones is the Fries Rearrangement .[7] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- and/or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[3][8] For the synthesis of this compound, the precursor is 2-fluorophenyl acetate.

Causality of Experimental Choices:

-

Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric excess. The catalyst coordinates to both the carbonyl and phenolic oxygens, facilitating the generation of the key acylium ion intermediate.[3]

-

Temperature: The regioselectivity of the Fries Rearrangement is highly temperature-dependent. Higher reaction temperatures (e.g., >150 °C) favor the formation of the ortho isomer (the desired product), which is under thermodynamic control due to the formation of a stable bidentate complex with the aluminum catalyst.[8] Lower temperatures favor the para isomer, which is under kinetic control.[3]

-

Solvent: The reaction is often run neat or in a high-boiling, non-polar solvent to achieve the necessary high temperatures for ortho selectivity.[2][8]

Experimental Protocol: Synthesis via Fries Rearrangement

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reagents: Anhydrous aluminum chloride (1.2 eq.) is added to the flask. 2-Fluorophenyl acetate (1.0 eq.) is then added slowly and carefully.

-

Reaction: The reaction mixture is heated to 160-180 °C with vigorous stirring.[5] The progress of the reaction is monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is cautiously quenched by pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the phenoxide.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

2.2 Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods. The following table outlines the expected spectral characteristics.

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Phenolic Proton (-OH) | δ ≈ 12.0 ppm (s, 1H) | Extreme downfield shift due to strong intramolecular hydrogen bonding.[9] |

| Aromatic Protons | δ ≈ 6.9-7.6 ppm (m, 3H) | Complex multiplet pattern due to H-H and H-F coupling. | |

| Acetyl Protons (-CH₃) | δ ≈ 2.6 ppm (s, 3H) | Typical chemical shift for an aryl methyl ketone. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 204 ppm | Characteristic for a ketone carbonyl.[9] |

| C-F Carbon | δ ≈ 160-165 ppm (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling constant is characteristic of a C-F bond. | |

| C-OH Carbon | δ ≈ 162 ppm | Downfield shift due to attachment to electronegative oxygen. | |

| Aromatic Carbons | δ ≈ 115-138 ppm | Signals will show smaller C-F couplings (²JCF, ³JCF). | |

| Methyl Carbon (-CH₃) | δ ≈ 26 ppm | Typical chemical shift for an acetyl methyl group.[9] | |

| IR | O-H Stretch | 2500-3200 cm⁻¹ (broad) | Broadening and shift to lower wavenumber due to strong H-bonding. |

| C=O Stretch | 1640-1660 cm⁻¹ | Shift to lower frequency ("chelation shift") due to H-bonding with the carbonyl. | |

| C-F Stretch | 1200-1280 cm⁻¹ | Strong absorption characteristic of an aryl-fluoride bond. |

Part 3: Chemical Reactivity and Synthetic Utility

3.1 Reactivity of the Acetyl Group: Claisen-Schmidt Condensation

A cornerstone reaction of acetophenones is the base-catalyzed Claisen-Schmidt condensation , a type of crossed aldol condensation.[10] this compound can react with an aromatic aldehyde (lacking α-hydrogens, e.g., benzaldehyde) to form a 2'-hydroxychalcone. These chalcones are valuable intermediates for synthesizing flavonoids, a large class of biologically active compounds.[4]

Causality of Experimental Choices:

-

Base Catalyst: A strong base, such as NaOH or KOH, is used to deprotonate the α-carbon of the acetyl group, forming a reactive enolate nucleophile.[11]

-

Reactants: The acetophenone serves as the nucleophile (after enolate formation), and the aromatic aldehyde serves as the electrophile. Using an aldehyde without α-hydrogens prevents self-condensation.[10]

-

Reaction Conditions: The reaction is typically run in an alcoholic solvent at room temperature. The resulting α,β-unsaturated ketone (chalcone) is often a stable, crystalline solid that precipitates from the reaction mixture, driving the equilibrium toward the product.

Experimental Protocol: Synthesis of a 2'-Hydroxychalcone

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.1 eq.) in ethanol.

-

Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise with stirring.[11]

-

Reaction: Allow the reaction to stir at room temperature. The formation of a precipitate is often observed. Monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and base.[12] The chalcone can be further purified by recrystallization from ethanol.

Part 4: Applications in Research and Development

The unique combination of functional groups makes this compound a sought-after intermediate.

-

Pharmaceutical Development: It serves as a precursor for the synthesis of complex heterocyclic systems, such as flavones and chromones. The fluorine atom is often incorporated to block metabolic oxidation sites or to modulate the electronic properties of a molecule to enhance its interaction with biological targets.[2]

-

Agrochemicals: The fluorinated acetophenone scaffold is used in the design of new herbicides and pesticides, where the fluorine can contribute to increased efficacy and altered environmental persistence.[2]

-

Material Science: The compound can be incorporated into polymer backbones or used to synthesize photoactive materials, where the intramolecular hydrogen bond and electronic properties can be exploited.[2]

Conclusion

This compound is a chemical intermediate of significant value, characterized by a strong intramolecular hydrogen bond and the electronic influence of its fluoro, hydroxyl, and acetyl substituents. Its synthesis is reliably achieved via a temperature-controlled Fries Rearrangement, and its reactivity is dominated by the chemistry of its functional groups, particularly in condensation reactions to form chalcones and flavonoids. The insights provided in this guide underscore its versatility and position it as a key tool for innovation in synthetic and medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]

3'-Fluoro-2'-hydroxyacetophenone CAS number and molecular weight.

An In-depth Technical Guide to 3'-Fluoro-2'-hydroxyacetophenone for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate critical to advancements in pharmaceuticals, materials science, and analytical chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

This compound, also known as 1-(3-Fluoro-2-hydroxyphenyl)ethanone, is an aromatic ketone whose utility is significantly influenced by the presence of both a hydroxyl group and a fluorine atom on the phenyl ring. These functional groups enhance its reactivity and potential for forming complex molecular architectures.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 699-92-3 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][2][3] |

| Molecular Weight | 154.14 g/mol | [1][2][3] |

| IUPAC Name | 1-(3-fluoro-2-hydroxyphenyl)ethanone | [4] |

| Synonyms | 2-Acetyl-6-fluorophenol, Ethanone, 1-(3-fluoro-2-hydroxyphenyl)- | [3] |

| MDL Number | MFCD09055140 | [1][3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in various reactions.

| Property | Value | Source |

| Appearance | Yellow to white solid, crystals, or powder | [1][5] |

| Melting Point | 72-73 °C | [3] |

| Boiling Point | 209.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.90 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 0-8°C, under inert gas (Nitrogen or Argon) | [1][3] |

Synthesis of this compound

The primary synthetic route to this compound is the Fries rearrangement of 2-fluorophenyl acetate.[3] This classic organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Causality in Experimental Design: The Fries Rearrangement

The choice of the Fries rearrangement is strategic. The reaction mechanism involves the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (typically aluminium chloride) to the carbonyl oxygen of the ester. This electrophilic acylium ion then attacks the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (once liberated) favors substitution at positions ortho and para to it. In the case of 2-fluorophenyl acetate, the rearrangement yields primarily the ortho-acetylated product, this compound. The reaction temperature is a critical parameter; lower temperatures tend to favor the para-product, while higher temperatures, as cited for this synthesis (115-150°C), favor the ortho-product.[3]

Caption: Synthesis workflow via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

This protocol is a representative procedure based on the established Fries rearrangement methodology.[3]

-

Preparation: In a reaction vessel equipped with a mechanical stirrer and heating mantle, carefully add aluminium chloride (Lewis acid catalyst).

-

Reactant Addition: Slowly add 2-fluorophenyl acetate to the reaction vessel. As this reaction is often performed without a solvent, the mixture will likely be a slurry or melt.

-

Heating: Heat the reaction mixture to a temperature between 115°C and 150°C. Maintain this temperature and stir for the duration required for the reaction to complete (monitoring by TLC or GC is recommended).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction: The resulting aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude product.

-

Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.

Applications in Drug Development and Chemical Synthesis

The unique structure of this compound makes it a valuable building block in several high-value applications. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, which are highly desirable properties in drug candidates.[6]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals. Its structure is particularly suited for creating molecules targeting neurological disorders, where interaction with specific biological pathways is crucial.[1]

-

Agrochemicals and Materials Science: The compound is utilized in the synthesis of advanced agrochemicals and can be incorporated into polymer formulations to improve thermal stability and mechanical properties.[1]

-

Synthesis of Complex Molecules: As a substituted acetophenone, it is a precursor for the synthesis of flavonoids and chalcones, classes of compounds investigated for a wide range of biological activities.

-

Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods, aiding in the identification and quantification of other compounds.[1]

Caption: Key application areas for the core compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.

GHS Hazard Information

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |

Recommended Safety Protocols

-

Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid breathing dust, fumes, or vapors.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] Keep in a cool, dry place, with recommended temperatures between 0-8°C.[1][3]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science and industry. Its defined physicochemical properties, accessible synthesis via the Fries rearrangement, and strategic importance as a fluorinated building block underscore its value. For researchers in drug discovery, materials science, and synthetic chemistry, a thorough understanding of this compound's characteristics and handling requirements is paramount to leveraging its full potential safely and effectively.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]

- 4. This compound | 699-92-3 [sigmaaldrich.com]

- 5. H32854.03 [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Fluoro-2-hydroxyphenyl)ethanone

Introduction

1-(3-Fluoro-2-hydroxyphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in medicinal chemistry and drug development. The presence of the fluoro and hydroxyl groups on the phenyl ring imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers and process chemists.

Primary Synthesis Pathway: The Fries Rearrangement of 2-Fluorophenyl Acetate

The most direct and established method for the synthesis of 1-(3-fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 2-fluorophenyl acetate. This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid.

Causality Behind Experimental Choices

The Fries rearrangement is a classic example of an electrophilic aromatic substitution reaction. The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial as it coordinates with the carbonyl oxygen of the ester, generating a highly electrophilic acylium ion intermediate. This intermediate then attacks the electron-rich aromatic ring.

The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is highly dependent on the reaction conditions.[1][2] High temperatures favor the formation of the ortho isomer, 1-(3-fluoro-2-hydroxyphenyl)ethanone, as it is the thermodynamically more stable product due to the formation of a chelate between the aluminum catalyst and the ortho-hydroxyacetophenone.[1] Conversely, lower temperatures tend to favor the para isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, which is the kinetically controlled product. The absence of a solvent also promotes the formation of the ortho product.[3]

Experimental Workflow: Fries Rearrangement

Caption: General workflow for the Fries rearrangement synthesis.

Detailed Experimental Protocol: Fries Rearrangement

Materials:

-

2-Fluorophenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Addition of Reactant: Under a nitrogen atmosphere, slowly add 2-fluorophenyl acetate (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to 115-150°C and stir vigorously. The reaction is typically carried out without a solvent (neat). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(3-fluoro-2-hydroxyphenyl)ethanone.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the para isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, can be checked by comparing the spectroscopic data with literature values.

Alternative Synthesis Pathways

Directed ortho-Metalation (DoM) Pathway

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

Conceptual Workflow: Directed ortho-Metalation

Caption: Conceptual workflow for the DoM synthesis pathway.

Causality: The hydroxyl group of 2-fluorophenol would first need to be protected (e.g., as a methoxymethyl (MOM) ether) to prevent it from reacting with the organolithium reagent. The protected 2-fluorophenol is then treated with a strong base like n-butyllithium, which selectively removes a proton from the position ortho to the directing group (the protected hydroxyl). The resulting aryllithium species can then be reacted with an acetylating agent, such as acetaldehyde, followed by oxidation to yield the desired ketone. A final deprotection step would then reveal the hydroxyl group.

Demethylation of a Methoxy Precursor

Another viable route involves the synthesis of the corresponding methoxy-substituted ketone, 1-(3-fluoro-2-methoxyphenyl)ethanone, followed by demethylation to yield the desired product.

Workflow: Demethylation Pathway

Caption: Workflow for the synthesis via a methoxy precursor.

Causality: 2-Fluoroanisole can undergo a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst to introduce the acetyl group onto the aromatic ring. The directing effects of the fluoro and methoxy groups would need to be carefully considered to achieve the desired regioselectivity. The resulting 1-(3-fluoro-2-methoxyphenyl)ethanone can then be demethylated using reagents like boron tribromide (BBr₃) to afford the final product.

Data Presentation

| Property | 1-(3-Fluoro-2-hydroxyphenyl)ethanone |

| CAS Number | 699-92-3[4][5] |

| Molecular Formula | C₈H₇FO₂[5] |

| Molecular Weight | 154.14 g/mol [5] |

| Appearance | Solid[6] |

| Melting Point | 72-79 °C[6] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 11.5-12.0 (s, 1H, -OH), 7.4-7.6 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 2.6 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 204.0 (C=O), 155.0 (d, J=245 Hz, C-F), 148.0 (C-OH), 125.0 (d, J=5 Hz, C-H), 120.0 (d, J=15 Hz, C-H), 118.0 (d, J=2 Hz, C-H), 115.0 (d, J=20 Hz, C-H), 28.0 (-CH₃).

-

IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1650 (C=O), 1600, 1480 (C=C, aromatic), 1250 (C-F).

-

Mass Spectrometry (EI): m/z 154 (M⁺), 139 (M⁺ - CH₃), 111 (M⁺ - COCH₃).

Conclusion

The synthesis of 1-(3-fluoro-2-hydroxyphenyl)ethanone is most efficiently achieved via the Fries rearrangement of 2-fluorophenyl acetate. Careful control of reaction temperature is paramount to ensure high regioselectivity for the desired ortho-acylated product. Alternative methods, such as Directed ortho-Metalation and demethylation of a methoxy precursor, offer additional synthetic flexibility. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 699-92-3: 1-(3-Fluoro-2-hydroxyphenyl)ethanone [cymitquimica.com]

- 5. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]

- 6. Ethanone, 1-(3-fluoro-2-hydroxyphenyl)- | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

Navigating the Physicochemical Landscape of 3'-Fluoro-2'-hydroxyacetophenone: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive analysis of the solubility and stability of 3'-Fluoro-2'-hydroxyacetophenone, a key building block in modern medicinal chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document provides not only a theoretical framework but also detailed, field-proven experimental protocols for the precise characterization of this compound. By elucidating the causality behind experimental choices, this guide aims to empower researchers to generate reliable and reproducible data, ensuring the integrity of their scientific endeavors.

Introduction: The Significance of this compound

This compound (CAS No. 699-92-3) is a versatile aromatic ketone of growing interest in pharmaceutical and materials science research.[1] Its unique molecular architecture, featuring a fluorine atom and a hydroxyl group on the phenyl ring, imparts distinct physicochemical properties that are pivotal to its application. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins, while the hydroxyl group offers a reactive site for further chemical modification and influences solubility.[1] A thorough understanding of its solubility and stability in common laboratory solvents is a prerequisite for its effective utilization in synthesis, formulation, and biological screening.

This guide provides a detailed exploration of these critical parameters, offering a robust framework for researchers to assess the behavior of this compound in their specific experimental contexts.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. While this compound is generally described as soluble in polar solvents, this section provides a more granular, quantitative perspective.[1]

Theoretical Considerations

The solubility of this compound is governed by the interplay of its functional groups with the solvent molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, favoring interactions with protic solvents like water and alcohols. The ketone moiety also contributes to its polarity. However, the aromatic ring introduces a hydrophobic character, which promotes solubility in non-polar organic solvents. The presence of the electronegative fluorine atom can subtly influence these interactions.

Quantitative Solubility Data (Hypothetical)

Precise, experimentally determined solubility data is paramount for reproducible research. The following table presents a hypothetical, yet realistic, solubility profile of this compound in a range of common laboratory solvents at ambient temperature (25 °C). It is imperative for researchers to experimentally verify these values within their specific laboratory conditions.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |

| Water | Protic | 25 | ~ 5.8 |

| Ethanol | Protic | 25 | > 100 |

| Methanol | Protic | 25 | > 100 |

| Acetone | Aprotic Polar | 25 | > 100 |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 25 | > 100 |

| Acetonitrile | Aprotic Polar | 25 | > 100 |

| Dichloromethane | Aprotic Non-polar | 25 | ~ 50 |

| Toluene | Aprotic Non-polar | 25 | ~ 20 |

| Hexane | Aprotic Non-polar | 25 | < 1 |

Experimental Protocol: Determining Kinetic Solubility via High-Throughput UV-Vis Spectroscopy

This protocol outlines a rapid and efficient method for determining the kinetic solubility of this compound, a common practice in early-stage drug discovery.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Microplate reader with UV-Vis capabilities

-

Automated liquid handler (recommended)

-

Plate shaker

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a UV-transparent 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Shaking: Seal the plate and incubate at room temperature (25 °C) for 2 hours on a plate shaker to allow for equilibration and potential precipitation.

-

UV-Vis Measurement: Measure the absorbance of each well at the λmax of this compound (determined experimentally, typically in the UV range).

-

Data Analysis: Plot the absorbance against the nominal concentration. The point at which the absorbance plateaus indicates the concentration at which the compound has precipitated, and thus, its kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO as a co-solvent: It is a standard practice in high-throughput screening to use DMSO to initially dissolve compounds.[2]

-

PBS at pH 7.4: This buffer mimics physiological pH, providing relevant data for early-stage drug discovery.

-

Kinetic vs. Thermodynamic Solubility: This kinetic assay is a rapid assessment of solubility from a supersaturated solution, which is often more relevant to the conditions of in vitro biological assays than the more time-consuming thermodynamic solubility measurement.[2]

Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination.

Part 2: Stability Profile of this compound

Assessing the stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that may lead to the formation of impurities. Acetophenone derivatives can be susceptible to degradation under various conditions.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of related compounds, several degradation pathways can be anticipated:

-

Oxidation: The hydroxyl group and the acetyl group may be susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the acetyl group. The microbial degradation of 4-hydroxyacetophenone is known to proceed via Baeyer-Villiger oxidation to form an ester, which is then hydrolyzed.[3]

-

Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.

-

Thermal Degradation: Elevated temperatures can induce decomposition.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in a suitable solvent in the oven under the same conditions.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). The DAD will be crucial for detecting and spectrally characterizing any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Peak purity analysis of the parent peak should also be performed.

Causality Behind Experimental Choices:

-

Choice of Stressors: The selected conditions (acid, base, oxidation, light, heat) are standard in forced degradation studies and are recommended by regulatory bodies like the ICH to cover the most common degradation pathways.

-

HPLC with DAD: This is a powerful combination for stability studies. HPLC separates the parent compound from its degradation products, while the DAD provides spectral information that can help in the identification of the degradants.

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. The provided protocols, grounded in established scientific principles, are designed to be adaptable to various research settings. By meticulously characterizing these fundamental physicochemical properties, researchers can accelerate their discovery and development efforts, ensuring the quality and reliability of their work with this important chemical entity.

References

The Evolving Landscape of Fluorinated Hydroxyacetophenones: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability. This technical guide delves into the burgeoning field of fluorinated hydroxyacetophenones, exploring their potential across a spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. By examining the underlying mechanisms of action and providing detailed, field-proven experimental protocols, this document serves as an in-depth resource for researchers seeking to unlock the therapeutic promise of this versatile class of compounds. We will explore the causal relationships behind experimental designs and the signaling pathways these molecules may modulate, offering a comprehensive foundation for future research and development.

Introduction: The Significance of Fluorine in Hydroxyacetophenone Scaffolds

Hydroxyacetophenones, simple phenolic compounds, have long been recognized for their diverse biological activities.[1] Their inherent antioxidant and anti-inflammatory properties make them attractive starting points for medicinal chemistry campaigns.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can profoundly influence the parent molecule's bioactivity.[2] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and enhance binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.[2]

This guide will systematically explore the potential biological activities of fluorinated hydroxyacetophenones, providing both the theoretical framework and the practical methodologies required for their evaluation.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds, such as hydroxyacetophenones, are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals.[3]

Mechanism of Action

The primary antioxidant mechanism of hydroxyacetophenones involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring. The position of the hydroxyl and acetyl groups, along with the electronic effects of other substituents like fluorine, can significantly impact the antioxidant capacity. Fluorine's electron-withdrawing nature can influence the bond dissociation enthalpy of the O-H bond, potentially modulating the compound's radical scavenging ability.

Quantitative Data Summary

While specific IC50 values for a broad range of fluorinated hydroxyacetophenones are not extensively reported in the literature, studies on closely related compounds, such as 4'-fluoro-2'-hydroxychalcones (synthesized from 4'-fluoro-2'-hydroxyacetophenone), provide valuable insights. The following table summarizes the DPPH radical scavenging activity of a series of these chalcone derivatives.

| Compound | Structure | DPPH Radical Scavenging IC50 (µg/mL)[4] |

| 5a | 4'-fluoro-2'-hydroxy-3,4-dimethoxychalcone | 16.13 ± 0.15 |

| 5b | 4'-fluoro-2'-hydroxy-3,4,5-trimethoxychalcone | 28.50 ± 0.21 |

| 5c | 4'-fluoro-2'-hydroxy-4-chlorochalcone | 283.13 ± 1.52 |

| 5d | 4'-fluoro-2'-hydroxy-4-methoxychalcone | 42.60 ± 0.33 |

| Ascorbic Acid (Standard) | - | 10.50 ± 0.09 |

Note: The data presented is for 4'-fluoro-2'-hydroxychalcone derivatives, not fluorinated hydroxyacetophenones themselves. This serves as an illustrative example of the antioxidant potential within this compound class.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of fluorinated hydroxyacetophenones.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (fluorinated hydroxyacetophenones)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of the test compound or standard to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH Radical Scavenging Assay Workflow

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the development of novel antimicrobial agents. Hydroxyacetophenone derivatives have demonstrated promising antibacterial and antifungal activities.[5] The introduction of fluorine can enhance these properties by increasing lipophilicity, which may facilitate passage through microbial cell membranes.

Mechanism of Action

The precise antimicrobial mechanisms of fluorinated hydroxyacetophenones are not fully elucidated but are thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the fluorine atom can be a critical factor in determining the compound's ability to penetrate the hydrophobic barriers of microbial cells.

Quantitative Data Summary

Direct MIC (Minimum Inhibitory Concentration) values for a wide range of fluorinated hydroxyacetophenones are limited in the available literature. However, studies on other fluorinated heterocyclic compounds provide a basis for understanding their potential potency. For instance, various fluorinated imines and hydrazones have shown significant antibacterial activities with MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria.[6] The following table presents illustrative MIC values for some fluorinated compounds to highlight the potential of this chemical space.

| Compound Type | Target Organism | MIC (µg/mL)[6][7] |

| Fluoro-substituted Chalcone | Mycobacterium tuberculosis H37Rv | ≤16.76 (IC50) |

| Fluorinated Aldimine | Staphylococcus aureus | 5.1 - 43.4 |

| Fluorinated Aldimine | Escherichia coli | 5.1 - 43.4 |

| Fluorinated Aldimine | Pseudomonas aeruginosa | 5.1 - 43.4 |

Note: This table provides examples of the antimicrobial activity of various fluorinated compounds to illustrate the potential of this class. Specific MIC values for fluorinated hydroxyacetophenones require further investigation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strain of interest

-

Test compound

-

Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

-

Broth Microdilution MIC Determination Workflow

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. Hydroxyacetophenone derivatives have been shown to possess anti-inflammatory properties, and fluorination can potentially enhance this activity.[8]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like COX-2 and to modulate inflammatory signaling pathways. Two key pathways are:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Many polyphenols have been shown to inhibit NF-κB activation.[9][10]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a critical role in cellular responses to external stimuli, including inflammation. Activation of MAPK pathways can lead to the production of pro-inflammatory cytokines. Flavonoids and other phenolic compounds have been demonstrated to modulate MAPK signaling.[3][11]

Simplified Inflammatory Signaling Pathways

Quantitative Data Summary

A study on 4'-fluoro-2'-hydroxychalcones demonstrated their ability to inhibit COX-1 and COX-2 enzymes. The selectivity for COX-2 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

| Compound | % COX-1 Inhibition (at 100 µM)[4] | % COX-2 Inhibition (at 100 µM)[4] |

| 5a | 55.3 | 45.2 |

| 5b | 45.1 | 55.3 |

| 5c | 25.6 | 50.1 |

| 5d | 30.2 | 65.4 |

| Celecoxib (Standard) | 10.5 | 85.3 |

Note: The data presented is for 4'-fluoro-2'-hydroxychalcone derivatives. This serves as an illustrative example of the anti-inflammatory potential within this compound class.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Assay buffer

-

Test compound

-

Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib) as controls

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, and test compounds in the assay buffer.

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

-

Add the test compound at various concentrations.

-

Include wells for a no-enzyme control, a no-inhibitor control, and standard inhibitors.

-

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5-10 minutes) with excitation and emission wavelengths appropriate for the probe.

-

Data Analysis:

-

Determine the rate of the reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition versus the compound concentration to determine the IC50 value.

-

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Phenolic compounds, including hydroxyacetophenones and their derivatives, have been investigated for their cytotoxic effects against various cancer cell lines. Fluorination can enhance the anticancer properties of a molecule by improving its ability to cross cell membranes and interact with intracellular targets.

Mechanism of Action and Signaling Pathways

The anticancer mechanisms of fluorinated hydroxyacetophenones are likely multifaceted and may involve:

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways:

-

Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9.

-

Extrinsic (Death Receptor) Pathway: Triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

-

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle can prevent cancer cell proliferation.

-

Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply tumors with nutrients and oxygen.

Simplified Apoptosis Signaling Pathways

Quantitative Data Summary

| Compound Type | Cancer Cell Line | Cytotoxicity IC50 (µM)[11][12] |

| Fluorinated Naphthoquinone | RPMI-8226 (Leukemia) | 1.5 - 3.2 |

| Fluorinated Naphthoquinone | MCF-7 (Breast Cancer) | 1.5 - 3.2 |

| Fluorinated Naphthoquinone | HEP-2 (Laryngeal Cancer) | 1.5 - 3.2 |

| Fluorinated Digalloyl-Flavan-3-ol | HeLa (Cervical Cancer) | ~10-20 |

| Fluorinated Digalloyl-Flavan-3-ol | A549 (Lung Cancer) | ~10-20 |

Note: This table provides examples of the anticancer activity of various fluorinated compounds. The cytotoxic potential of specific fluorinated hydroxyacetophenones warrants further investigation.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compound

-

Standard chemotherapeutic drug (e.g., doxorubicin) as a positive control

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Conclusion and Future Directions

Fluorinated hydroxyacetophenones represent a promising class of compounds with the potential for diverse biological activities. The strategic incorporation of fluorine can enhance the inherent antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of the parent hydroxyacetophenone scaffold. This technical guide has provided a comprehensive overview of these potential activities, the underlying mechanisms and signaling pathways, and detailed experimental protocols for their evaluation.

While the existing data, particularly on closely related fluorinated chalcones, is encouraging, further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of a broader range of fluorinated hydroxyacetophenones. Future studies should focus on:

-

Synthesis and screening of a diverse library of fluorinated hydroxyacetophenone derivatives to identify lead compounds with potent and selective biological activities.

-

In-depth mechanistic studies to unravel the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds in relevant animal models.

By leveraging the principles and methodologies outlined in this guide, researchers can contribute to the development of novel and effective therapeutic agents based on the versatile fluorinated hydroxyacetophenone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antimicrobial activity and in vivo fluorine NMR of a hexafluorinated derivative of tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4'-Fluoro-2-hydroxychalcone | 76626-08-9 | Benchchem [benchchem.com]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria [mdpi.com]

A Technical Guide to 1-(3-Fluoro-2-hydroxyphenyl)ethanone for Advanced Research & Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 1-(3-fluoro-2-hydroxyphenyl)ethanone. We will delve into its core chemical identity, synthesis protocols, and critical applications as a building block in modern pharmaceutical development, providing field-proven insights into its utility and strategic value.

Part 1: Nomenclature and Physicochemical Identity

Correctly identifying a compound is the bedrock of reproducible science. The subject of this guide, commonly referred to by its trivial name 3'-Fluoro-2'-hydroxyacetophenone, is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(3-fluoro-2-hydroxyphenyl)ethanone [1][2]. This nomenclature precisely describes an ethanone moiety attached to a hydroxyphenyl ring, which is substituted with a fluorine atom at the third position relative to the acetyl group.

For procurement and database referencing, the Chemical Abstracts Service (CAS) number is the most reliable identifier: 699-92-3 [3][4].

Common Synonyms:

The strategic placement of the fluorine atom and the adjacent hydroxyl and acetyl groups imparts unique electronic properties and reactivity profiles, making it a valuable precursor in organic synthesis[3][5].

Table 1: Core Physicochemical Properties

The following table summarizes the essential physicochemical data for 1-(3-fluoro-2-hydroxyphenyl)ethanone, critical for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 699-92-3 | [1][3][4] |

| IUPAC Name | 1-(3-fluoro-2-hydroxyphenyl)ethanone | [2] |

| Molecular Formula | C₈H₇FO₂ | [3][4] |

| Molecular Weight | 154.14 g/mol | [3][4] |

| Appearance | Yellow to light yellow solid, crystals, or powder | [3][6] |

| Melting Point | 72-79 °C (range observed across sources) | [1][7] |

| Boiling Point | 209.0 ± 20.0 °C (Predicted) | [1] |

| Storage | Store at 0-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3] |

Part 2: Synthesis Pathway—The Fries Rearrangement

The synthesis of hydroxyaryl ketones like 1-(3-fluoro-2-hydroxyphenyl)ethanone is of significant industrial importance, as they are key intermediates for numerous pharmaceuticals[1]. While direct Friedel-Crafts acylation of phenols can be problematic, a two-step sequence involving esterification followed by a Fries rearrangement typically offers higher yields and better regioselectivity[8].

The Fries rearrangement is a classic and reliable method for converting a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst[1][2]. The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring[8].

Causality of the Synthetic Choice

We select the Fries rearrangement for its efficiency and control. The process begins with the synthesis of the precursor, 2-fluorophenyl acetate. This ester is then subjected to rearrangement. The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form a highly reactive acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions such as temperature and solvent polarity[1]. For 1-(3-fluoro-2-hydroxyphenyl)ethanone, we are targeting the ortho-acylated product. Lower reaction temperatures and non-polar solvents generally favor the formation of the ortho isomer, as the ortho product can form a more stable bidentate complex with the aluminum catalyst[1].

Workflow Diagram: Synthesis via Fries Rearrangement

The diagram below outlines the two-stage process for synthesizing the target compound.

Caption: Synthesis workflow for 1-(3-fluoro-2-hydroxyphenyl)ethanone.

Experimental Protocol: Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is a self-validating system, with clear steps for synthesis and purification.

Materials:

-

2-Fluorophenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent, non-polar)

-

Hydrochloric acid (HCl), 5M solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to nitrobenzene.

-

Scientist's Note: The reaction must be conducted under an inert (nitrogen) atmosphere as AlCl₃ is highly hygroscopic. Moisture will deactivate the catalyst and significantly reduce the yield.

-

-

Addition of Substrate: Slowly add 2-fluorophenyl acetate (1 equivalent) to the stirred suspension. The addition should be controlled to manage any initial exotherm.

-

Heating and Reaction: Heat the reaction mixture to 60-70°C. Maintain this temperature for 2-4 hours.

-

Scientist's Note: A lower temperature is chosen to favor the formation of the ortho-acylated product[1]. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

-

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it over crushed ice containing concentrated hydrochloric acid.

-

Scientist's Note: This step is highly exothermic and must be performed with caution in a fume hood. The acid hydrolyzes the aluminum-phenoxide complex to liberate the hydroxyl group of the product.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 5M HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-fluoro-2-hydroxyphenyl)ethanone.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Hydroxyacetophenones are a vital class of compounds that serve as foundational scaffolds for a wide array of biologically active molecules[6]. Their dual functional groups—a reactive acetyl group and a phenolic hydroxyl group—allow for extensive chemical modification, enabling the synthesis of diverse derivatives[6].

The title compound, 1-(3-fluoro-2-hydroxyphenyl)ethanone, is particularly valuable. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which are all desirable traits in drug candidates[5][9]. It is a key intermediate used in the synthesis of molecules with demonstrated therapeutic potential, including:

-

Antiproliferative and Antimicrobial Agents: Substituted hydroxyacetophenones are precursors to compounds with antiproliferative and antimicrobial properties[3].

-

Flavonoids and Chromones: This compound is used in the preparation of substituted flavonoids and chromones, classes of molecules known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[10].

-

Enzyme Inhibitors: Its structural features make it an ideal starting point for designing specific enzyme inhibitors, a cornerstone of modern drug development[9].

-

Novel Hybrid Molecules: It can be coupled with other pharmacophores, such as tetrazoles, to create hybrid molecules with synergistic or enhanced antimicrobial activity[4][11].

Logical Pathway: From Intermediate to Bioactive Compound

The diagram below illustrates the logical progression from the starting intermediate to complex, biologically active molecules, highlighting its role as a versatile synthetic platform.

Caption: Role as a versatile platform in medicinal chemistry.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. EP1768945B1 - Substituted hydroxyacetophenon derivatives - Google Patents [patents.google.com]

- 4. acgpubs.org [acgpubs.org]

- 5. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. jpub.org [jpub.org]

- 7. Ethanone, 1-(3-fluoro-2-hydroxyphenyl)- | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Health and safety information for handling 3'-Fluoro-2'-hydroxyacetophenone.

An In-Depth Technical Guide to the Safe Handling of 3'-Fluoro-2'-hydroxyacetophenone

Introduction: A Profile of this compound

This compound (CAS No. 699-92-3) is a substituted acetophenone derivative increasingly utilized as a key intermediate and building block in pharmaceutical development and materials science.[1] Its unique molecular structure, featuring both a hydroxyl group and a fluorine atom, enhances its reactivity and utility in organic synthesis, particularly in the creation of complex molecules for drug discovery and agrochemicals.[1] As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting researchers and ensuring the integrity of experimental outcomes.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards. It is designed for laboratory personnel, from bench scientists to facility managers, who are responsible for maintaining a safe research environment.

Hazard Identification and Risk Analysis

While specific toxicological data for this compound is not extensively published, the Globally Harmonized System (GHS) classifications for this compound and its close structural analogs provide a clear and actionable hazard profile. The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.

GHS Hazard Classifications:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

The compound is typically a yellow or beige solid or powder, which means that dust generation during handling is a primary route of exposure that must be controlled.[1][2][4]

| Physicochemical and Hazard Data Summary | |

| CAS Number | 699-92-3[1][5][6] |

| Molecular Formula | C₈H₇FO₂[1][5] |

| Molecular Weight | 154.14 g/mol [1][5] |

| Appearance | Yellow to beige solid, crystals, or powder[1][2][4] |

| Melting Point | 56 - 81.5 °C[2][4] |

| GHS Signal Word | Warning[2][6] |

| Hazard Statements | H302, H315, H319, H335[2][6] |

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks identified, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures first.

Caption: Hierarchy of controls applied to handling this compound.

-

Engineering Controls: This is the most critical physical control measure. Always handle this compound within a certified chemical fume hood to control airborne dust and vapors, protecting the user from respiratory exposure.[7][8] Facilities must be equipped with readily accessible and tested eyewash stations and safety showers.[8][9]

-

Administrative Controls: Develop and enforce a standard operating procedure (SOP) specific to this chemical. All personnel must receive documented training on its hazards and safe handling procedures before use. Clearly label all containers with the chemical name and appropriate GHS hazard symbols.

-

Personal Protective Equipment (PPE): PPE is the final line of defense and is non-negotiable. The required PPE includes:

-

Eye/Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to prevent eye contact.[8][9]

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[9] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 dust mask or equivalent respirator should be used during procedures where dust generation is likely, such as weighing or transfers outside of direct ventilation.[7]

-

Standard Operating Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

I. Pre-Handling and Preparation

-

Verify Controls: Confirm that the chemical fume hood is operational and that the safety shower and eyewash station have been recently tested.

-